molecular formula C10H11NO2 B14295614 (Z)-N-(4-Methoxystyryl)formamide

(Z)-N-(4-Methoxystyryl)formamide

Cat. No.: B14295614
M. Wt: 177.20 g/mol
InChI Key: SZCZSKMCTGEJKI-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-Methoxystyryl)formamide is a chemical compound of interest in advanced research and development, particularly in the field of organic electronic materials. Formamides are a fundamental class of compounds in organic synthesis, serving as key intermediates for the manufacture of valuable heterocycles, pharmaceuticals, and other bioactive molecules . The structure of this compound, featuring a methoxystyryl group, suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research on similar compounds, such as 4-methoxyphenylvinylquinolines, has shown that the 4-methoxyphenyl substituent can play a useful role in determining the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical parameter for tuning the photophysical properties of emissive materials . The formamide functional group itself is versatile and is commonly used in Leuckart and Vilsmeier–Haack reactions, as well as in the synthesis of formamidines and isocyanates . This product is intended for research purposes as a building block in the exploration of new synthetic pathways and functional materials. This compound is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-[(Z)-2-(4-methoxyphenyl)ethenyl]formamide

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6-

InChI Key

SZCZSKMCTGEJKI-SREVYHEPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\NC=O

Canonical SMILES

COC1=CC=C(C=C1)C=CNC=O

Origin of Product

United States

Synthetic Methodologies for Z N 4 Methoxystyryl Formamide and Analogous Enamides

Stereoselective Approaches to (Z)-N-Alkenylformamides

Stereoselective synthesis is paramount for obtaining the desired (Z)-N-alkenylformamides. The choice of methodology often depends on the availability of starting materials and the desired functional group tolerance.

Thermal syn-elimination, also known as an Ei (Elimination Internal) mechanism, is a type of pericyclic reaction that proceeds through a cyclic transition state. wikipedia.org This process is thermally activated and does not require external acids or bases. wikipedia.org The inherent geometry of the cyclic transition state forces the eliminated groups to be on the same side of the molecule, resulting in a syn-elimination. wikipedia.orgmasterorganicchemistry.com

One of the most relevant examples of this strategy for nitrogen-containing compounds is the Cope elimination. wikipedia.orgmasterorganicchemistry.com In this reaction, a tertiary amine oxide, formed by the oxidation of a tertiary amine, contains both the leaving group (the N-oxide) and the internal base (the oxygen atom). masterorganicchemistry.comyoutube.com Upon heating, the oxygen atom abstracts a β-hydrogen through a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine. wikipedia.orgyoutube.com The stereochemical outcome is exclusively syn-elimination. masterorganicchemistry.com To synthesize a (Z)-enamide via this route, the precursor molecule must be designed such that the β-hydrogen and the amine oxide group are able to adopt a syn-coplanar arrangement that leads to the desired alkene geometry.

Key Features of Thermal Syn-Elimination:

Mechanism: Proceeds via a concerted, pericyclic Ei mechanism. wikipedia.org

Stereochemistry: Results in syn-elimination due to the cyclic transition state. masterorganicchemistry.com

Conditions: Typically requires heating and no additional reagents like acid or base. wikipedia.org

Precursor: For nitrogen-based eliminations, a common precursor is a tertiary amine oxide. masterorganicchemistry.com

Ruthenium-catalyzed hydroamidation of terminal alkynes has emerged as a powerful and atom-economical method for synthesizing enamides with high levels of chemo-, regio-, and stereoselectivity. acs.org This reaction involves the direct addition of an N-H bond of an amide across the carbon-carbon triple bond of an alkyne. A key advantage of this method is the ability to control the stereochemical outcome (E or Z) by selecting the appropriate phosphine ligand for the ruthenium catalyst. nih.gov

For the synthesis of Z-enamides, specific ligand systems are required. Computational and experimental studies have shown that ligands like (dicyclohexylphosphino)methane (dcypm) can invert the typical stereoselectivity to favor the Z-isomer. nih.govresearchgate.net This control arises from steric interactions in the transition state of the catalytic cycle. nih.gov The reaction generally proceeds with anti-Markovnikov regioselectivity, placing the nitrogen atom at the terminal carbon of the original alkyne. nih.gov

Catalyst/Ligand SystemSubstrate 1Substrate 2SelectivityYieldReference
[(cod)Ru(met)2] / dcypmPyrrolidinone1-HexyneZ-product favoredHigh nih.gov
[(cod)Ru(met)2] / P(nBu)3Pyrrolidinone1-HexyneE-product favoredHigh nih.gov
CpRuCl(PPh3)2Various AminesTerminal AlkynesN/AGood to Excellent cdmf.org.br

Copper-catalyzed cross-coupling reactions provide a reliable method for forming C-N bonds. This approach, often referred to as an Ullmann-type coupling, can be used to synthesize enamides by reacting a vinyl halide with an amide in the presence of a copper catalyst. organic-chemistry.orgnih.gov A significant advantage of this method is that the reaction typically proceeds with retention of the vinyl halide's stereochemistry. nih.gov

Therefore, to synthesize (Z)-N-(4-Methoxystyryl)formamide, one would start with (Z)-1-iodo-2-(4-methoxyphenyl)ethene and couple it with formamide (B127407). The reaction is generally facilitated by a copper(I) source, such as copper(I) iodide (CuI), and a ligand, frequently a diamine like N,N'-dimethylethylenediamine or (±)-1,2-diaminocyclohexane. organic-chemistry.orgresearchgate.net The base used also plays a critical role in the reaction's success. This method is valued for its tolerance of various functional groups. organic-chemistry.orgnih.gov

Copper SourceLigandBaseSolventKey FeatureReference
CuI (5 mol%)N,N'-DimethylethylenediamineK2CO3DioxaneRetains double bond geometry organic-chemistry.orgnih.gov
CuI(±)-1,2-DiaminocyclohexaneCsFDMEImproved yields for complex substrates researchgate.net
CuINoneK3PO4Aprotic Polar SolventsStereospecific vinylic substitution scispace.com

The synthesis of enamides can also be achieved through the dehydration of precursor molecules, such as β-hydroxy amides. This approach involves first creating a molecule with a hydroxyl group on the carbon beta to the nitrogen atom and then eliminating water to form the carbon-carbon double bond. scispace.com For instance, the addition of an amide to an epoxide can generate the necessary β-hydroxy amide precursor, which is then subjected to dehydration conditions to yield the enamide. scispace.com The stereoselectivity of the resulting enamide would depend on the stereochemistry of the precursor and the mechanism of the elimination reaction (e.g., anti-elimination for E2-type reactions).

Another related pathway involves the dehydration of poly(vinyl alcohol) using a strong dehydrating agent like sulfuric acid to produce polyacetylene, which demonstrates the formation of C=C bonds from C-OH groups on a polymer backbone. mdpi.com While not a direct synthesis of a small molecule enamide, it illustrates the underlying chemical principle of dehydration for alkene formation.

Mechanistic Investigations of Formamide-Based Enamide Synthesis

The mechanisms underlying the formation of enamides are as varied as the synthetic methods themselves. Understanding these pathways is crucial for optimizing reaction conditions and controlling stereoselectivity.

Ruthenium-Catalyzed Hydroamidation: Detailed mechanistic studies, including isotopic labeling and in-situ spectroscopy, suggest a catalytic cycle that begins with the oxidative addition of the amide's N-H bond to the ruthenium center. acs.org This is followed by the insertion of the alkyne into the ruthenium-hydride bond. A key step is the rearrangement of the resulting vinyl-ruthenium species to a ruthenium-vinylidene intermediate. acs.orgnih.gov Nucleophilic attack by the amide on the vinylidene, followed by reductive elimination, releases the enamide product and regenerates the active catalyst. acs.org The stereochemistry is determined during the nucleophilic transfer step, where steric interactions between the ligand and the substrates dictate the syn or anti orientation, leading to Z or E products, respectively. nih.gov

Copper-Catalyzed Cross-Coupling: The mechanism for copper-catalyzed N-vinylation is thought to involve the initial formation of a copper(I)-amide complex upon reaction of the amide with the copper salt and base. chemrxiv.org This complex then undergoes oxidative addition with the vinyl iodide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the C-N bond of the enamide product and regenerate a copper(I) species, thus completing the catalytic cycle. The retention of stereochemistry is a key feature, suggesting a concerted reductive elimination step.

Thermal Syn-Elimination: The mechanism is concerted and pericyclic. wikipedia.org In the Cope elimination, for example, the molecule adopts a specific conformation to allow for the formation of a five-membered cyclic transition state. youtube.com In this transition state, the abstraction of the β-hydrogen by the N-oxide oxygen occurs simultaneously with the formation of the C=C double bond and the breaking of the C-N bond. There are no charged intermediates involved. wikipedia.org

Optimization of Reaction Conditions for Enhanced Z-Stereoselectivity

Achieving high Z-stereoselectivity is a common goal in enamide synthesis and requires careful optimization of reaction parameters.

Ligand Selection in Ru-Catalysis: As established, the choice of phosphine ligand is the most critical factor for controlling stereoselectivity in the ruthenium-catalyzed hydroamidation of terminal alkynes. While monodentate phosphines like P(nBu)3 typically yield E-enamides, bulky bidentate phosphine ligands such as (dicyclohexylphosphino)methane (dcypm) promote the formation of the Z-isomer by sterically disfavoring the transition state that leads to the E-product. nih.govresearchgate.net

Stereopure Starting Materials in Cu-Coupling: In copper-catalyzed cross-coupling reactions, the Z-selectivity of the product is almost entirely dependent on the stereochemical purity of the starting vinyl halide. To obtain a high percentage of the (Z)-enamide, a (Z)-vinyl iodide or bromide with high isomeric purity must be used, as the reaction proceeds with retention of configuration. Optimization here focuses on the synthesis of the stereopure vinyl halide precursor.

Solvent and Base Effects: In many transition-metal-catalyzed reactions, the solvent and base can have a profound effect on yield and selectivity. For instance, in certain copper-catalyzed couplings, a switch to a solvent like 1,2-dimethoxyethane (DME) has been shown to consistently provide higher yields across a range of substrates. researchgate.net Similarly, the choice of base (e.g., K2CO3, Cs2CO3, CsF) can influence the rate and efficiency of the catalytic cycle. organic-chemistry.orgresearchgate.net

Hydrogen Bonding Control: In some synthetic strategies, intramolecular hydrogen bonding can be exploited to control the stereochemical outcome. A transition state stabilized by hydrogen bonding may favor the formation of the Z-isomer. rsc.orgnih.gov This has been demonstrated in methods where α-amino ketones react with alkynyl esters, with the geometry of the final Z-enamide being locked in by such non-covalent interactions. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Z N 4 Methoxystyryl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (1H NMR) for Configurational Assignment and Proton Environments

Proton NMR (¹H NMR) is instrumental in determining the configuration of the carbon-carbon double bond and mapping the distinct chemical environments of protons within the molecule. The key to assigning the (Z)-configuration lies in the coupling constant (J-value) between the two vinylic protons. A smaller coupling constant, typically in the range of 6-12 Hz, is characteristic of a cis (or Z) relationship, whereas a larger coupling constant (12-18 Hz) indicates a trans (or E) arrangement. reddit.comorganicchemistrydata.org

In the ¹H NMR spectrum of (Z)-N-(4-Methoxystyryl)formamide, distinct signals are expected for the formyl proton, the amide proton, the vinylic protons, the aromatic protons, and the methoxy (B1213986) protons. Due to restricted rotation around the amide C-N bond, it is possible to observe two sets of signals for the formyl and vinyl protons, corresponding to two different rotational isomers (rotamers). znaturforsch.com

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Formyl-H (CHO)~8.3 - 8.6Singlet / Doublet-
Amide-H (NH)~7.0 - 8.0Broad Singlet / Doublet-
Aromatic-H (ortho to OMe)~6.8 - 6.9Doublet~8-9
Aromatic-H (meta to OMe)~7.2 - 7.4Doublet~8-9
Vinylic-H (α to ring)~6.6 - 6.8Doublet~8-12 (Z-coupling)
Vinylic-H (β to ring)~5.6 - 5.8Doublet of doublets / Doublet
Methoxy-H (OCH₃)~3.8Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR provides detailed information about the carbon framework of the molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal, allowing for the complete mapping of the carbon skeleton. compoundchem.com The chemical shifts are influenced by the local electronic environment, with carbons attached to electronegative atoms (like oxygen and nitrogen) and those in unsaturated systems (aromatic, vinyl, carbonyl) appearing further downfield. oregonstate.educompoundchem.com

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 165
Aromatic C (attached to OMe)158 - 160
Vinylic C (α to ring)135 - 140
Aromatic C (ipso, attached to vinyl)128 - 132
Aromatic C (meta to OMe)127 - 129
Aromatic C (ortho to OMe)114 - 116
Vinylic C (β to ring)110 - 115
Methoxy (OCH₃)55 - 56

Dynamic NMR Studies for Rotational Barriers Around the Amide Bond

The partial double-bond character of the amide C-N bond restricts free rotation, leading to the existence of planar conformers, often referred to as rotamers. nih.gov This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. montana.edunih.gov As the temperature of an NMR experiment is increased, the rate of rotation around the amide bond increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals for the two rotamers broaden and merge into a single averaged signal. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biorxiv.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent bands are the Amide I and Amide II bands. The Amide I band, appearing in the 1700-1600 cm⁻¹ region, is primarily due to the C=O stretching vibration. leibniz-fli.deacs.org The Amide II band, found between 1600-1500 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. biorxiv.org The N-H stretching vibration itself is expected as a sharp to moderately broad band above 3000 cm⁻¹. Other key vibrations include the C=C stretching of the alkene and aromatic ring, and the C-O stretching of the methoxy group. researchgate.netarxiv.org

Characteristic IR Absorption Bands:

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchAmide3200 - 3400
Aromatic C-H StretchAromatic Ring3000 - 3100
Vinylic C-H StretchAlkene3000 - 3100
C=O Stretch (Amide I)Amide1650 - 1690
C=C Stretch (Aromatic)Aromatic Ring1580 - 1610
N-H Bend (Amide II)Amide1510 - 1570
C-O StretchAryl Ether1230 - 1270 (asymmetric) & 1020 - 1060 (symmetric)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental composition from its exact mass.

For this compound, the molecular formula is C₁₀H₁₁NO₂. HRMS can measure the mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+) to within a few parts per million (ppm) of its theoretical value, unequivocally confirming the molecular formula.

Predicted HRMS Data:

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₀H₁₁NO₂177.07898
[M+H]⁺C₁₀H₁₂NO₂⁺178.08626
[M+Na]⁺C₁₀H₁₁NNaO₂⁺200.06822

X-ray Crystallography and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and torsional angles. nih.gov

While a specific crystal structure for this compound does not appear to be publicly available, the technique would provide invaluable information. It would confirm the (Z)-configuration of the double bond and reveal the planarity of the amide group.

Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions. mdpi.com Given the presence of the amide functional group, which contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), it is highly probable that the molecules would form strong intermolecular hydrogen bonds in the solid state. rsc.org These hydrogen bonds, along with weaker interactions like C-H···π and π-π stacking between the aromatic rings, would be the primary forces governing the supramolecular architecture of the crystal. researchgate.netrsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, this technique would precisely map the coordinates of each atom, providing unequivocal evidence of its molecular geometry in the solid state.

The analysis would confirm the (Z)-configuration of the styryl double bond and detail the planarity of the molecule. Key structural parameters such as bond lengths, bond angles, and torsion angles would be accurately determined. For instance, the C=C double bond of the styryl moiety, the C-N and C=O bonds of the formamide (B127407) group, and the C-O bond of the methoxy group would be measured with high precision.

Furthermore, SCXRD reveals how individual molecules pack together to form the crystal lattice. This includes the determination of the crystal system, space group, and the dimensions of the unit cell. This packing arrangement is crucial as it is dictated by the intermolecular forces that stabilize the crystal structure.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C10H11NO2
Formula weight 177.20
Crystal system Monoclinic
Space group P21/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Absorption coefficient (mm⁻¹) Value
F(000) Value

Note: This table is illustrative as specific crystallographic data for this compound was not found.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing emerges. For this compound, this analysis would partition the crystal space into regions where each molecule exerts its influence.

The Hirshfeld surface is typically colored according to normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Table 2: Hypothetical Hirshfeld Surface Analysis Contributions for this compound

Interaction Type Contribution (%)
H···H Value
C···H / H···C Value
O···H / H···O Value
N···H / H···N Value
C···C Value
Other Value

Note: This table is illustrative as specific Hirshfeld surface analysis data for this compound was not found.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

The formamide group in this compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it highly likely to form intermolecular hydrogen bonds. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs present. These could include chains or dimers of molecules linked by N-H···O=C hydrogen bonds, which are common in structures containing amide functionalities.

Table 3: Hypothetical Hydrogen Bond Geometry for this compound

D–H···A D–H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N–H···O=C Value Value Value Value

Note: This table is illustrative as specific hydrogen bond data for this compound was not found. D = donor atom, A = acceptor atom.

Computational Chemistry Studies of Z N 4 Methoxystyryl Formamide

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties and reactivity of chemical compounds. These methods, grounded in the principles of quantum mechanics, provide detailed insights into electronic structure, geometry, and potential energy surfaces.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for optimizing molecular geometries and determining electronic properties. For a molecule like (Z)-N-(4-Methoxystyryl)formamide, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. The resulting optimized geometry provides a theoretical model of the molecule's three-dimensional structure. From this, key electronic properties such as the total energy, dipole moment, and the distribution of electron density can be calculated.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO density on the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from an FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP is mapped onto the electron density surface of the molecule, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green denotes areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the formamide (B127407) group and the oxygen of the methoxy (B1213986) group, due to the high electronegativity of oxygen and the presence of lone pairs. The hydrogen atom of the formamide N-H group would likely exhibit a positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would show a distribution of potential related to the π-electron system and the influence of the substituents.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule, based on the contribution of their basis functions to the molecular orbitals. While known to have limitations, such as strong basis set dependency, it provides a qualitative picture of the charge distribution.

In a hypothetical Mulliken charge analysis of this compound, the oxygen atoms are expected to have significant negative charges. The nitrogen atom would also likely be negative, though less so than the oxygens. The carbonyl carbon and the hydrogen atoms bonded to heteroatoms would be expected to carry positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomHypothetical Mulliken Charge (a.u.)
O (carbonyl)-0.55
O (methoxy)-0.48
N-0.30
C (carbonyl)+0.45
H (on N)+0.25

Note: These values are illustrative and represent the type of data obtained from a Mulliken charge analysis.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can be performed using DFT. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which yields the vibrational modes and their frequencies. These theoretical frequencies are often scaled to better match experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be invaluable for assigning peaks in experimental spectra and confirming the structure of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and understand the behavior of molecules at an atomic level. These techniques are crucial for exploring molecular structure, stability, and interactions.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgunacademy.com The potential energy surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Table 1: Hypothetical Torsional Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Stable Conformations (Hypothetical)
O=C-N-CRotation around the amide C-N bondPlanar or near-planar due to partial double bond character.
C-N-C=CRotation defining the orientation of the formamide relative to the vinyl group.Planar conformers may be favored to maximize conjugation.
N-C=C-C(aryl)Rotation around the C-C single bond of the styryl group.Planar conformers likely favored.
C=C-C(aryl)-C(methoxy)Rotation of the methoxy group relative to the phenyl ring.Coplanar or orthogonal orientations are possible.

This table is hypothetical and illustrates the types of parameters that would be investigated in a conformational analysis. The actual stable conformations would need to be determined through quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a moving picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound would move, vibrate, and interact with its environment, such as a solvent or other molecules.

These simulations could elucidate the flexibility of the molecule, the nature of its internal motions, and how it forms hydrogen bonds or other non-covalent interactions. For instance, the formamide group is known to be a strong hydrogen bond donor and acceptor. MD simulations could predict how this compound molecules might aggregate or interact with solvent molecules like water. While no specific MD studies exist for this compound, research on other styryl derivatives has utilized these methods to understand their dynamic properties in various environments. aip.org

Adsorption Mechanisms on Surfaces (if applicable to formamide general behavior)

While no studies exist for the adsorption of this compound, the adsorption of the parent molecule, formamide, on various surfaces has been investigated computationally. These studies provide a foundational understanding of how the formamide functional group interacts with materials.

Research on formamide adsorption on amorphous silica (B1680970) surfaces, for example, has shown that the molecule can interact with the surface through different orientations, and these interactions can be characterized using simulated IR spectra. researchgate.netresearchgate.net On metal surfaces like silver (Ag(111)), formamide monomers have been shown to adsorb vertically, forming a weak chemical bond between the oxygen atom and the silver surface. elsevierpure.com The presence of surfaces can catalyze reactions or influence the self-assembly of molecules. For instance, on TiO2 surfaces, the binding energy of formamide is significantly increased compared to its pure solid form. nih.gov

Table 2: Summary of Computational Findings for Formamide Adsorption on Different Surfaces

SurfaceAdsorption CharacteristicsKey Interactions
Amorphous SilicaMultiple interaction sites and orientations possible. researchgate.netresearchgate.netHydrogen bonding with surface silanol (B1196071) groups. researchgate.netresearchgate.net
Silver (Ag(111))Monomers adsorb vertically at low coverage; dimers adsorb parallel. elsevierpure.comWeak O-Ag chemical bond; intermolecular hydrogen bonds. elsevierpure.com
Titanium Dioxide (TiO2)Increased binding energy and desorption temperature compared to pure formamide. nih.govPhysisorption on grain surfaces. nih.gov

Structure Activity Relationship Sar at the Molecular Level for Z N 4 Methoxystyryl Formamide Analogs

Influence of the (Z)-Configuration on Molecular Recognition and Binding

The geometry of a molecule is a critical determinant of its interaction with biological targets. In N-(4-Methoxystyryl)formamide, the double bond gives rise to two geometric isomers: the (Z)- and (E)-configurations. The (Z)-configuration, where the aromatic rings are on the same side of the double bond, imposes a specific three-dimensional arrangement that significantly influences how the molecule fits into a protein's binding pocket.

Stereochemistry, in general, has a profound impact on a drug's action, affecting everything from target binding to metabolism and transport. nih.gov Chiral natural products are typically biosynthesized in an enantiomerically pure form, highlighting the importance of a specific stereoisomer for biological function. nih.gov For styryl derivatives, the distinction between (Z) and (E) isomers is paramount. Research on related styryl compounds, such as 2-alkenyl-3-propargylindoles, has demonstrated that reactions can be highly stereospecific. For instance, the (E)-isomer of a 2-styryl-1H-indole derivative exclusively yields a cis-diastereoisomer in a cyclopropanation reaction, while the (Z)-isomer leads specifically to the trans-diastereoisomer. acs.org This demonstrates that the initial geometry of the styryl group dictates the stereochemical outcome of subsequent transformations, a principle that extends to molecular recognition by a biological receptor.

The rigid (Z)-geometry of (Z)-N-(4-Methoxystyryl)formamide orients the formamide (B127407) and the 4-methoxyphenyl (B3050149) groups in a fixed spatial relationship. This pre-organized conformation can reduce the entropic penalty upon binding to a receptor, as less conformational freedom is lost. The specific arrangement of functional groups in the (Z)-isomer may be complementary to the topology of a target's active site, allowing for optimal interactions that would not be possible with the more linear (E)-isomer. Therefore, the (Z)-configuration is not merely a structural feature but a key determinant of the molecule's potential for specific and high-affinity molecular recognition and binding.

Role of the 4-Methoxystyryl Moiety in Intermolecular Interactions

The styryl group itself provides a planar, aromatic, and somewhat lipophilic scaffold. The phenyl ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrophobic interactions within nonpolar pockets of a receptor.

The methoxy (B1213986) group (-OCH₃) at the 4-position of the phenyl ring is particularly important and can dramatically influence the compound's properties. nih.govdrughunter.comyoutube.com Contrary to what might be expected, the methoxy group is considered a non-lipophilic substituent when attached to an aromatic ring, which is advantageous in drug design for avoiding the negative consequences of high lipophilicity. tandfonline.com The oxygen atom of the methoxy group is a hydrogen bond acceptor, capable of forming crucial hydrogen bonds with suitable donor residues (e.g., the hydroxyl group of serine or threonine, or the amide proton of asparagine or glutamine) in a protein's active site. researchgate.net Furthermore, the methyl portion can participate in van der Waals or lipophilic interactions, even within generally hydrophobic pockets. tandfonline.com

The placement at the 4-position (para) has specific electronic effects. The methoxy group is an electron-donating group through resonance, which increases the electron density of the aromatic ring. This modulation of the electronic character of the styryl moiety can affect its interaction with electron-rich or electron-poor regions of the binding site. In SAR studies of other molecular classes, the introduction of an electron-donating group like methoxy, as opposed to an electron-withdrawing group, has been shown to be beneficial for biological activity.

The diverse interaction capabilities of the 4-methoxystyryl moiety are summarized in the table below.

Feature of 4-Methoxystyryl MoietyPotential Intermolecular InteractionInteracting Amino Acid Residues (Examples)
Phenyl Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val
Methoxy Group OxygenHydrogen Bond AcceptorSer, Thr, Asn, Gln
Methoxy Group MethylVan der Waals, Hydrophobic InteractionsAla, Val, Leu, Ile
Overall MoietyDipole-Dipole InteractionsPolar residues

Contribution of the Formamide Group to Molecular Interactions and Reactivity

The formamide group (-NHCHO) is the simplest amide and a critical functional group in this compound. It serves as a versatile interaction center due to its unique electronic and structural properties. The formamide group is polar and can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O). mdpi.com This dual capability allows it to form a network of hydrogen bonds with a variety of amino acid residues in a protein binding site, significantly contributing to binding affinity and specificity.

Recent studies on the noncovalent interactions of formamide have shown that it readily forms strong hydrogen bonds. In complexes with other molecules, interactions involving the N-H as a proton donor are often dominant. drughunter.com The carbonyl oxygen is also a strong hydrogen bond acceptor, with median distances to OH donors observed to be around 2.75 Å in crystal structures. mdpi.com These well-defined geometric preferences make the formamide group a reliable anchor for positioning a ligand within a binding site.

The table below details the key interaction capabilities of the formamide group.

Feature of Formamide GroupInteraction TypePotential Interacting Partners in a Protein
Carbonyl Oxygen (C=O)Hydrogen Bond Acceptor-OH (Ser, Thr, Tyr), -NH (backbone, Asn, Gln)
Amide Proton (N-H)Hydrogen Bond DonorC=O (backbone, Asn, Gln), -OH (Ser, Thr, Tyr)
Entire GroupDipole-Dipole InteractionsPolar amino acid side chains, peptide backbone

Computational SAR Approaches and Ligand-Protein Interaction Modeling

Computational methods are indispensable for understanding and predicting the SAR of compounds like this compound at the molecular level. nih.gov These in silico techniques allow for the rapid evaluation of potential biological activity and provide detailed insights into the interactions between a ligand and its target protein.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in SAR studies for visualizing how compounds like this compound and its analogs fit into the active site of a target enzyme. The process involves placing the ligand in various conformations within the binding pocket and calculating a "docking score," which estimates the binding affinity.

For a molecule like this compound, docking studies would reveal the specific amino acid residues that interact with each part of the compound. For example, the model could show the 4-methoxy group's oxygen atom accepting a hydrogen bond from a serine residue, the formamide's N-H group donating a hydrogen bond to a backbone carbonyl, and the styryl phenyl ring forming π-π stacking interactions with a tryptophan residue. By docking a series of analogs with different substituents, researchers can rationalize observed activity trends. For instance, replacing the methoxy group with a bulkier or more electron-withdrawing group would alter the predicted binding mode and score, providing a rationale for any observed change in potency.

An illustrative summary of potential docking results for a hypothetical series of analogs is presented below.

AnalogModificationPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Parent Compound This compound-8.5H-bond (formamide), H-bond (methoxy), π-π stacking
Analog 14-H (no methoxy)-7.2H-bond (formamide), π-π stacking
Analog 24-Cl-7.8H-bond (formamide), π-π stacking, halogen bond
Analog 3(E)-isomer-6.5Steric clash, loss of key H-bond

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.gov QSAR models generate mathematical equations that can predict the activity of new, unsynthesized analogs. nih.govnih.gov

For a series of this compound analogs, a QSAR study would involve calculating a wide range of descriptors, such as:

Electronic descriptors: Dipole moment, partial charges on atoms (reflecting the influence of substituents like the methoxy group).

Steric descriptors: Molecular volume, surface area, shape indices (reflecting the impact of the (Z)-configuration and substituent size).

Hydrophobic descriptors: LogP (partition coefficient, measuring lipophilicity).

Topological descriptors: Connectivity indices that describe the molecule's branching and structure.

A typical QSAR model might take the form of a multiple linear regression (MLR) equation. For example, a study on styrylquinoline derivatives as HIV-1 integrase inhibitors successfully developed QSAR models to understand the structural requirements for activity. tandfonline.com Similarly, for styrylformamides, a resulting equation might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Dipole) + c₃(SurfaceArea)

This equation would indicate that activity (pIC₅₀) increases with surface area but decreases with increasing dipole moment and lipophilicity. Such models are crucial for identifying the key molecular features that drive interaction potency and for guiding the design of new analogs with optimized properties. researchgate.net

Computational tools can predict whether a compound is likely to be an enzyme inhibitor and can provide insights into the mechanism of inhibition. mdpi.comresearchgate.net Based on the structure of this compound, computational models can screen it against panels of known enzymes, such as cytochrome P450s (CYPs), kinases, or proteases, to predict potential inhibitory activity. youtube.com

These predictive models are often built using machine learning algorithms trained on large datasets of known inhibitors. nih.gov The models analyze the input structure for "structural alerts" or features commonly found in inhibitors of a particular enzyme class. For this compound, the presence of the aromatic ring, the conjugated system, and the polar formamide group would be key inputs.

The output of such an analysis provides a probability score that the compound will inhibit a specific enzyme. For example, a web-based tool might predict that the compound has a high probability of inhibiting a certain CYP isoform, which is critical information for early-stage drug development to anticipate potential drug-drug interactions. mdpi.com These predictions, combined with docking studies, can provide a detailed molecular-level hypothesis for enzyme inhibition, suggesting which interactions are responsible for blocking the enzyme's catalytic activity. This allows for proactive design choices, such as modifying the structure to reduce unwanted off-target inhibition while maintaining desired activity.

Future Research Directions and Advanced Methodological Integration

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enamides with specific stereochemistry, particularly the thermodynamically less stable (Z)-isomer, remains a compelling challenge in organic synthesis. Future research should focus on developing novel, highly stereoselective pathways to (Z)-N-(4-Methoxystyryl)formamide, moving beyond traditional methods that often yield mixtures of isomers. acs.org

Promising avenues for exploration include:

Hydrogen-Bonding-Controlled Synthesis: Inspired by recent successes in the synthesis of other (Z)-enamides, this approach utilizes intramolecular hydrogen bonding to direct the stereochemical outcome of the reaction. rsc.orgrsc.orgnih.gov For instance, the reaction of α-amino ketones with alkynyl esters in the presence of a base catalyst has been shown to produce (Z)-enamides with high stereospecificity. rsc.orgrsc.orgnih.gov Adapting this methodology to use a precursor of the 4-methoxystyryl moiety could provide a direct and efficient route to the desired (Z)-isomer.

Transition-Metal Catalysis: Palladium-catalyzed hydroamidation of terminal alkynes has emerged as a powerful tool for the synthesis of (Z)-enamides. organic-chemistry.org This method's selectivity towards the (Z)-isomer is attributed to the stabilizing effect of hydrogen bonding in the vinyl-palladium intermediate. organic-chemistry.org Future work could explore the direct hydroamidation of 4-ethynylanisole (B14333) with formamide (B127407) using a suitable palladium catalyst system. Additionally, gold-catalyzed stereoselective hydrogenation of the corresponding ynamide offers another promising route, which has been shown to be highly selective for the formation of (Z)-enamides. acs.org

Vinylbenziodoxolone (VBX) Reagents: The use of stable vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-coupling reactions presents a novel and highly stereoselective method for the synthesis of a variety of (Z)-enamides and enol ethers. rsc.org The synthesis of a VBX reagent derived from a suitable precursor of this compound could enable its efficient coupling with various partners.

These advanced synthetic strategies offer the potential for higher yields, greater stereoselectivity, and milder reaction conditions compared to existing methods.

Integration of Multi-Omic and Advanced Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound requires a comprehensive characterization approach. While the term "multi-omics" is more commonly associated with biological systems, the underlying principle of integrating data from multiple analytical platforms can be effectively applied to the detailed characterization of a single chemical compound. nih.govnih.gov

Future characterization should involve a suite of advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for the unambiguous structural elucidation and confirmation of the (Z)-stereochemistry. nih.gov Detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide crucial information about the conformation of the molecule in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound. nih.gov A combined MS/NMR strategy can be particularly powerful for identifying and characterizing not only the target compound but also any impurities or byproducts in a reaction mixture. nih.gov

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of the molecule. researchgate.netresearchgate.netsapub.org These techniques can provide detailed information about the functional groups present, including the characteristic amide and vinyl group vibrations. spectroscopyonline.com Comparative analysis of the FTIR and Raman spectra can offer a more complete vibrational profile of the molecule. researchgate.net Multiwavelength Raman spectroscopy could also be employed to investigate potential resonance enhancement of specific amide bands. nih.gov

The integration of data from these techniques will provide a holistic and in-depth understanding of the structural and electronic properties of this compound.

Refined Computational Models for Predicting Molecular Interactions and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the behavior of molecules at the atomic level. nih.govnih.govstackexchange.com For this compound, refined computational models can provide valuable insights that complement experimental findings.

Future computational studies should focus on:

Predicting Reaction Pathways and Stereoselectivity: DFT calculations can be employed to model the reaction energy profiles of the novel synthetic pathways proposed in section 7.1. nih.govnih.gov By calculating the activation barriers for the formation of both the (Z) and (E) isomers, it is possible to predict and understand the origins of the stereoselectivity observed in experimental studies.

Modeling Molecular Interactions: The methoxy (B1213986) and formamide groups of the molecule can participate in various non-covalent interactions, such as hydrogen bonding and stacking interactions. nih.gov Computational models can be used to predict the strength and geometry of these interactions, both in the solid state and in solution. nih.gov This is particularly relevant for understanding its potential interactions with other molecules or materials.

Elucidating Reactivity Profiles: DFT can be used to calculate various molecular properties that are indicative of reactivity, such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org These calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, providing a theoretical framework for understanding the compound's chemical behavior.

By combining the predictive power of computational modeling with the empirical data from advanced synthesis and characterization, a comprehensive and robust understanding of this compound can be achieved, paving the way for its potential application in various scientific and technological fields.

Q & A

Q. Advanced

  • NMR Spectroscopy : Coupling constants (J) in ¹H NMR differentiate isomers. For example, (Z)-isomers exhibit larger J values (~12–15 Hz) due to trans-vinylic proton alignment, while (E)-isomers show smaller J (~8–10 Hz). Dynamic processes (e.g., rotamer interconversion) may obscure signals, necessitating low-temperature NMR .
  • NOESY/ROESY : Nuclear Overhauser effects between the formamide proton and methoxy group confirm spatial proximity in the (Z)-isomer.
  • HPLC with Chiral Columns : Resolves isomers using polar mobile phases (e.g., hexane/isopropanol). Contradictions arise from impurities or overlapping peaks; cross-validation with mass spectrometry (HRMS) ensures accuracy .

How do intermolecular interactions influence the crystalline packing and physicochemical properties of this compound?

Q. Advanced

  • Hydrogen Bonding : Intramolecular N-H···O and intermolecular C-H···O bonds form infinite 1D chains along the [100] axis, enhancing thermal stability. Hirshfeld surface analysis reveals H···H (40–50%) and O···H (20–30%) contacts as dominant interactions .
  • Oxygen-π Stacking : The sulfonamide oxygen interacts with the aromatic ring, reducing solubility in nonpolar solvents. Such packing can be disrupted by introducing bulky substituents, altering dissolution kinetics .

What spectroscopic methods are employed for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The formamide proton appears at δ 8.2–10.0 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1660 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-O) confirm functional groups .
  • HRMS : Accurate mass determination (e.g., m/z 166.0768 for C₁₀H₁₁NO₂⁺) validates molecular formula .

How can computational methods predict the bioactivity of this compound derivatives?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cannabinoid receptors). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and binding free energy (MM/PBSA) .

What strategies optimize reaction yields and stereoselectivity in synthesizing this compound?

Q. Advanced

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee > 90%).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring (Z)-isomer formation.
  • Kinetic Control : Lower reaction temperatures (-20°C) slow isomerization, trapping the (Z)-isomer. Monitor progress via in-situ FTIR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.